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Abstract
Cafaminol, also known as methylcoffanolamine, is a synthetic derivative of caffeine and a

member of the methylxanthine family of compounds.[1][2] It has been utilized as a

vasoconstrictor and anticatarrhal agent, primarily as a nasal decongestant, with brand names

including Rhinetten and Rhinoptil.[1][2] This technical guide provides a comprehensive

overview of Cafaminol's relationship to caffeine and the broader methylxanthine class,

detailing its chemical properties, proposed mechanism of action, and a comparative analysis

with its parent compound, caffeine. While specific quantitative pharmacokinetic and

pharmacodynamic data for Cafaminol are limited in publicly accessible literature, this guide

synthesizes available information to provide a foundational understanding for research and

drug development professionals.

Introduction to Cafaminol and the Methylxanthine
Family
The methylxanthine family comprises a group of purine alkaloids, with prominent members

including caffeine, theophylline, and theobromine.[3] These compounds are widely recognized

for their pharmacological effects, most notably as central nervous system stimulants and

smooth muscle relaxants. Their primary mechanisms of action at the cellular level are generally
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attributed to the antagonism of adenosine receptors and the inhibition of phosphodiesterase

(PDE) enzymes.

Cafaminol emerges as a synthetic modification of caffeine, placing it squarely within this

pharmacologically significant class of molecules. Its development as a nasal decongestant

suggests a pharmacological profile tailored towards vasoconstriction, a property not

prominently associated with caffeine. This guide explores the structural and functional

divergence that bestows upon Cafaminol its specific clinical application.

Chemical and Physical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its

pharmacological assessment. Below is a summary of the available data for Cafaminol,
presented alongside the well-established properties of caffeine for comparative analysis.

Property Cafaminol Caffeine

IUPAC Name

8-[(2-hydroxyethyl)

(methyl)amino]-1,3,7-trimethyl-

3,7-dihydro-1H-purine-2,6-

dione

1,3,7-Trimethyl-3,7-dihydro-

1H-purine-2,6-dione

Other Names

Methylcoffanolamine, 8-[(2-

Hydroxyethyl)

(methyl)amino]caffeine

Theine, Methyltheobromine,

Guaranine

CAS Number 30924-31-3 58-08-2

Molecular Formula C11H17N5O3 C8H10N4O2

Molecular Weight 267.289 g/mol 194.19 g/mol

Topological Polar Surface Area

(TPSA)
81.91 Å² 61.4 Å²

Predicted LogP -0.08 0.09

Synthesis of Cafaminol
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Detailed experimental protocols for the synthesis of Cafaminol are primarily found in patent

literature. The synthesis generally involves the modification of a caffeine precursor. While the

specific patents (DE 1085530 and US 3094531) were not retrievable in full text through the

conducted searches, the general approach for the synthesis of similar 8-substituted xanthine

derivatives involves the reaction of 8-chlorocaffeine with the appropriate amine.

A plausible synthetic route, based on general knowledge of xanthine chemistry, is outlined

below.

Hypothesized Synthetic Pathway for Cafaminol

Caffeine

8-Chlorocaffeine

Chlorination

Cafaminol

N-methyl-2-aminoethanol

Nucleophilic Substitution

Click to download full resolution via product page

Caption: Hypothesized synthesis of Cafaminol from caffeine.

Proposed Mechanism of Action
Cafaminol's clinical use as a nasal decongestant points towards a primary mechanism of

action involving vasoconstriction of the nasal mucosa. This effect is typically mediated by

adrenergic receptors. In parallel, its structural similarity to caffeine suggests a potential

interaction with adenosine receptors.
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Vasoconstriction via Alpha-Adrenergic Receptor
Agonism
The nasal mucosa is densely populated with alpha-adrenergic receptors, which, upon

activation, lead to the contraction of smooth muscle in the walls of blood vessels. This reduces

blood flow and swelling, thereby alleviating nasal congestion. It is highly probable that

Cafaminol acts as an agonist at these receptors. The proposed signaling pathway is as

follows:
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Proposed Alpha-Adrenergic Signaling Pathway of Cafaminol

Cafaminol
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Caption: Proposed α-adrenergic signaling cascade for Cafaminol.
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Potential Interaction with Adenosine Receptors
Caffeine and other methylxanthines are well-known antagonists of adenosine receptors.

Adenosine, by binding to its receptors, generally has a vasodilatory effect. By blocking these

receptors, methylxanthines can lead to vasoconstriction. It is plausible that Cafaminol retains

some of this adenosine receptor antagonist activity, which would contribute to its overall

vasoconstrictive effect.

Potential Adenosine Receptor Antagonism by Cafaminol
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Caption: Cafaminol's potential role as an adenosine antagonist.

Clinical and Experimental Data
While full experimental protocols are not available in the public domain, several studies have

investigated the clinical efficacy and pharmacology of Cafaminol.
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Efficacy Studies
A 1969 study by Szirmai reported on the use of Cafaminol (referred to as

methylcoffanolamine) for the treatment of the common cold. This study provided early clinical

evidence for its efficacy as a decongestant.

Pharmacokinetic Studies
A 1979 study by Walther and Köhler investigated the bioavailability and resorption of

Cafaminol in humans. Unfortunately, the specific quantitative data from this study, such as

plasma half-life, volume of distribution, and clearance rates, are not detailed in the available

abstracts. For context, the general pharmacokinetics of methylxanthines can be referenced,

which typically involve hepatic metabolism and renal excretion.

Comparative Analysis with Caffeine
The structural modification of caffeine to yield Cafaminol—the addition of a hydroxyethyl

methylamino group at the 8-position—is key to its altered pharmacological profile.

Feature Cafaminol Caffeine

Primary Clinical Use Nasal Decongestant CNS Stimulant, Diuretic

Primary Mechanism Likely α-Adrenergic Agonism
Adenosine Receptor

Antagonism

Key Pharmacological Effect Vasoconstriction
CNS Stimulation,

Bronchodilation

Structural Difference 8-position substitution Unsubstituted at 8-position

The substitution at the 8-position of the xanthine core is a common strategy in medicinal

chemistry to alter the selectivity and potency of methylxanthine derivatives. In the case of

Cafaminol, this modification appears to enhance its vasoconstrictive properties while

potentially diminishing the central nervous system stimulant effects characteristic of caffeine.

Conclusion
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Cafaminol represents an intriguing example of targeted drug design, where a well-known

methylxanthine, caffeine, has been chemically modified to serve a specific therapeutic purpose

as a nasal decongestant. Its relationship to caffeine is that of a direct synthetic derivative,

sharing the core methylxanthine structure but exhibiting a distinct pharmacological profile.

While a comprehensive quantitative understanding of Cafaminol's pharmacokinetics and

pharmacodynamics is hampered by the limited availability of detailed experimental data, its

clinical use and structural features strongly suggest a mechanism of action centered on alpha-

adrenergic agonism, possibly supplemented by adenosine receptor antagonism. Further

research to elucidate the precise receptor binding affinities and in vivo metabolic fate of

Cafaminol would be invaluable for a more complete understanding of this caffeine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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